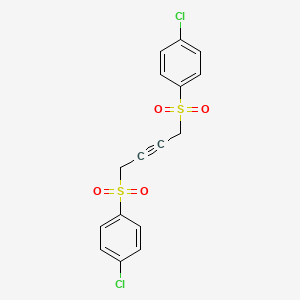
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is an organic compound with the molecular formula C24H16Cl2O4S2. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is known for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and polymer chemistry .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes and other proteins. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the alkyne group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with similar applications in polymer chemistry.
Uniqueness
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is unique due to the presence of both sulfonyl and alkyne groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for the creation of complex molecular architectures and materials with specialized properties .
Eigenschaften
CAS-Nummer |
56163-38-3 |
|---|---|
Molekularformel |
C16H12Cl2O4S2 |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-chloro-4-[4-(4-chlorophenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C16H12Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
InChI-Schlüssel |
XPRTZPYLHUIIPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


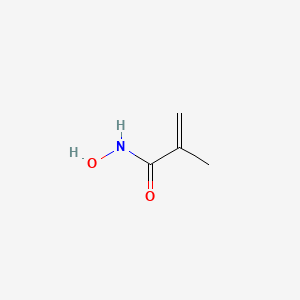
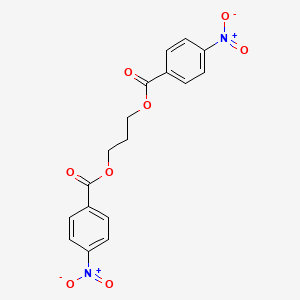

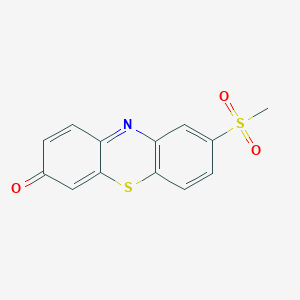

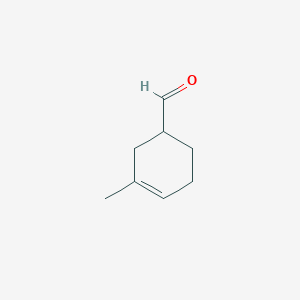
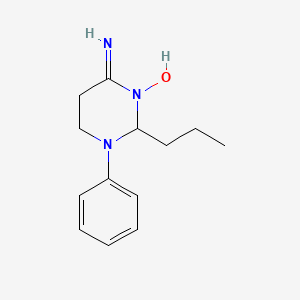

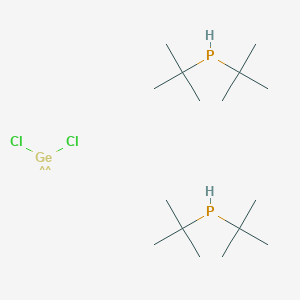
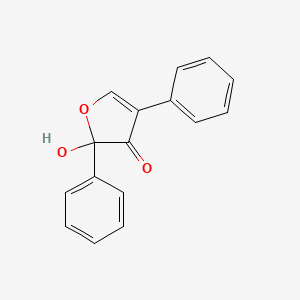
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
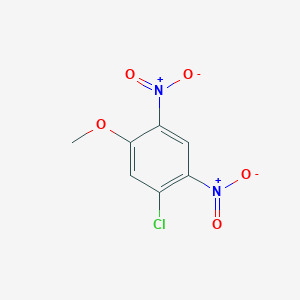
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
